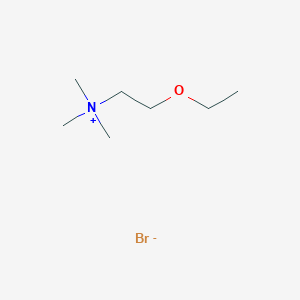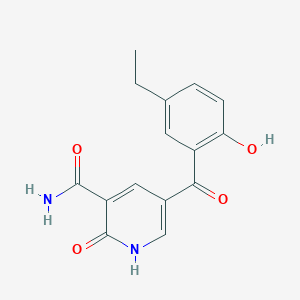
(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: N-substituted cyclohexylamines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol is used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a ligand for studying receptor-ligand interactions.
Medicine
Industry
In the industrial sector, it can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-((3-Aminopropyl)amino)cyclohexan-1-ol: This is the enantiomer of (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol and has similar chemical properties but different biological activities.
Cyclohexanol: Lacks the amino group and has different reactivity and applications.
Cyclohexylamine: Lacks the hydroxyl group and has different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which allow it to participate in a wide range of chemical reactions and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
(1S,2S)-2-(3-aminopropylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H20N2O/c10-6-3-7-11-8-4-1-2-5-9(8)12/h8-9,11-12H,1-7,10H2/t8-,9-/m0/s1 |
Clave InChI |
WPSGHTTZHKQNFI-IUCAKERBSA-N |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)NCCCN)O |
SMILES canónico |
C1CCC(C(C1)NCCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-pyrazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B13357298.png)
![2,3,4,5,6,7-Hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B13357306.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13357309.png)

![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357316.png)
![N-(2-{[(3,4-dimethylphenyl)sulfonyl]amino}ethyl)-3,4-dimethylbenzenesulfonamide](/img/structure/B13357324.png)
![6-(4-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357327.png)
![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)




![3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357378.png)
